molecular formula C14H23N5O2 B5859144 9-Cyclohexyl-3,5-dimethyl-1,3,5,7,9-pentazatricyclo[5.3.1.04,11]undecane-2,6-dione

9-Cyclohexyl-3,5-dimethyl-1,3,5,7,9-pentazatricyclo[5.3.1.04,11]undecane-2,6-dione

Cat. No.: B5859144
M. Wt: 293.36 g/mol
InChI Key: AHTFFTATRDRNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Cyclohexyl-3,5-dimethyl-1,3,5,7,9-pentazatricyclo[5.3.1.04,11]undecane-2,6-dione is a complex organic compound characterized by its unique polycyclic structure. This compound belongs to the class of cycloalkanes, which are cyclic hydrocarbons containing carbon atoms arranged in a ring. The presence of multiple nitrogen atoms in its structure makes it a pentazatricyclic compound, which is significant in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Cyclohexyl-3,5-dimethyl-1,3,5,7,9-pentazatricyclo[5.3.1.04,11]undecane-2,6-dione typically involves multi-step organic reactions. The process begins with the formation of the cyclohexyl ring, followed by the introduction of the dimethyl groups and the incorporation of nitrogen atoms to form the pentazatricyclic structure. Common reagents used in these reactions include cyclohexylamine, dimethylamine, and various nitrogen sources under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

9-Cyclohexyl-3,5-dimethyl-1,3,5,7,9-pentazatricyclo[5.3.1.04,11]undecane-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated compounds and nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

9-Cyclohexyl-3,5-dimethyl-1,3,5,7,9-pentazatricyclo[5.3.1.04,11]undecane-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 9-Cyclohexyl-3,5-dimethyl-1,3,5,7,9-pentazatricyclo[5.3.1.04,11]undecane-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler cycloalkane with a single nitrogen atom.

    Dimethylamine: A small amine with two methyl groups.

    Pentazoles: Compounds containing five nitrogen atoms in a ring structure.

Uniqueness

9-Cyclohexyl-3,5-dimethyl-1,3,5,7,9-pentazatricyclo[5.3.1.04,11]undecane-2,6-dione is unique due to its complex polycyclic structure and the presence of multiple nitrogen atoms. This structural complexity imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

9-cyclohexyl-3,5-dimethyl-1,3,5,7,9-pentazatricyclo[5.3.1.04,11]undecane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-15-11-12-18(13(15)20)8-17(10-6-4-3-5-7-10)9-19(12)14(21)16(11)2/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTFFTATRDRNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C3N(C1=O)CN(CN3C(=O)N2C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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